Juvabione
Description
Historical Trajectories of Juvabione Discovery
The narrative of this compound's discovery is marked by serendipity and meticulous scientific inquiry, tracing back to unexpected observations in insect rearing experiments.
Serendipitous Discovery: The 'Paper Factor' and Initial Observations of this compound's Biological Activity
The initial observations of this compound's biological activity emerged in 1965 through the work of Karel Sláma and Carroll Williams wikipedia.orgicup.org.uknih.govbotany.one. They were attempting to rear the European linden bug, Pyrrhocoris apterus, in Williams' laboratory in the United States eje.czagronomyjournals.comscispace.com. Unexpectedly, the bugs failed to undergo normal metamorphosis, instead developing into supernumerary larval instars or exhibiting disrupted development, a phenomenon never observed in their native Prague botany.oneeje.czagronomyjournals.com. This peculiar effect was traced to the paper towels used in the rearing jars, which were made from the wood of the North American balsam fir (Abies balsamea) wikipedia.orgnih.govbotany.oneeje.czagronomyjournals.comscispace.com. This active substance was subsequently termed "the paper factor" wikipedia.orgnih.govbotany.oneresearchgate.netdiva-portal.org. The 'paper factor' was found to mimic the effects of insect juvenile hormone (JH), preventing the insects from completing their development into adults wikipedia.orgicup.org.ukeje.czagronomyjournals.comscispace.com. This discovery highlighted the potential for plants to produce compounds with insecticidal properties by interfering with insect development icup.org.ukresearchgate.net.
Pioneering Isolation and Definitive Structural Elucidation of this compound
Following the identification of the "paper factor," the active component was isolated and its structure elucidated. In 1966, William S. Bowers successfully isolated the active compound from the balsam fir and identified it as (+)-Juvabione wikipedia.orgeje.czdiva-portal.orgresearchgate.netwho.int. This compound was definitively characterized as the methyl ester of todomatuic acid wikipedia.orgnih.govagronomyjournals.comdiva-portal.orglkouniv.ac.inresearchmap.jp. It was determined to be a sesquiterpene (C15), specifically an alicyclic sesquiterpenoid acid methyl ester wikipedia.orgicup.org.uklkouniv.ac.in. The structural elucidation confirmed its bisabolane (B3257923) scaffold, a common motif among sesquiterpenes wikipedia.org. The absolute stereochemistry of natural (+)-Juvabione, including its 4R, 8S stereochemistry, was later established through stereospecific synthesis and chemical correlation google.comrsc.org.
Natural Abundance and Ecological Relevance of this compound
This compound's presence in nature is primarily confined to specific plant genera, where it plays a crucial role in ecological interactions.
Botanical Provenance: this compound in the Genus Abies
This compound is naturally abundant in the wood of true firs belonging to the genus Abies wikipedia.orglkouniv.ac.inchegg.comaskfilo.com. The North American balsam fir (Abies balsamea) is a well-documented primary source of this compound wikipedia.orgicup.org.uknih.govbotany.oneagronomyjournals.comscispace.comresearchgate.netlkouniv.ac.inscispace.comblaypublishers.comtandfonline.comknapsackfamily.comcdnsciencepub.comcdnsciencepub.com. Other species within the Abies genus, such as Abies lasiocarpa, have also been found to contain this compound and related analogues like juvabiol and epijuvabiol researchgate.net. These compounds occur as part of a mixture of sesquiterpenes based on the bisabolane scaffold wikipedia.org.
This compound and its analogues are recognized as insect juvenile hormone analogues (IJHA) due to their ability to mimic juvenile hormone activity, thereby disrupting insect reproduction and growth wikipedia.orglkouniv.ac.inchegg.comaskfilo.comnih.gov. This biological activity is a key component of the conifers' defense mechanisms wikipedia.orgchegg.comaskfilo.com. When conifers are attacked by insect herbivores, such as bark beetles, and their symbiotic fungal pathogens, a signaling cascade is triggered, leading to the production of various terpene synthases wikipedia.org. The production of sesquiterpenoid IJHAs, including this compound, serves as a secondary line of defense, preventing further insect reproduction and contributing to the plant's resistance against insect-induced trauma and fungal pathogens wikipedia.orgresearchgate.netchegg.comaskfilo.combioone.org.
Table 1: Key Abies Species Containing this compound and Related Compounds
| Abies Species | This compound Presence | Other Related Compounds Detected | References |
| Abies balsamea | Yes | Dehydrothis compound, Juvabiol, Isojuvabiol | wikipedia.orgicup.org.uknih.govbotany.oneagronomyjournals.comscispace.comresearchgate.netlkouniv.ac.inscispace.comblaypublishers.comtandfonline.comknapsackfamily.comcdnsciencepub.comcdnsciencepub.com |
| Abies lasiocarpa | Yes | Juvabiol, Epijuvabiol, 1'Z-dehydrothis compound, 1'E-dehydrothis compound, 2'-dehydrojuvabi-1'-ols | researchgate.net |
Primary Biosynthetic Derivations as a Plant Secondary Metabolite
This compound is classified as a plant secondary metabolite, meaning it is not directly involved in the primary processes of plant growth, development, or reproduction, but rather plays a role in ecological interactions, such as defense researchgate.net. As a sesquiterpene, this compound is derived from the terpenoid biosynthetic pathway wikipedia.orgnih.govnih.govscribd.com.
The biosynthesis of sesquiterpenes, including this compound, typically proceeds via the mevalonate (B85504) (MVA) pathway in plants wikipedia.org. This pathway initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) wikipedia.org. HMG-CoA is subsequently reduced to mevalonic acid (MVA) wikipedia.org. A series of ATP-dependent transformations lead to the key five-carbon isoprene (B109036) unit, isopentenyl diphosphate (B83284) (IPP), which can be isomerized to dimethylallyl diphosphate (DMAPP) wikipedia.org.
The universal precursor for a wide variety of linear and cyclized sesquiterpenes is farnesyl diphosphate (FPP), a 15-carbon unit formed by the sequential electrophilic additions of DMAPP to IPP, and then another IPP unit to the resulting geranyl diphosphate (GPP) wikipedia.org. In the specific biosynthesis of this compound, the dissociation of the terminal diphosphate from the FPP precursor generates the (E,E)-farnesyl allylic cation, leading to nerolidyl diphosphate (NPP) wikipedia.org. A key step involves bisabolene (B7822174) synthase, which directs a single cyclization event by electrophilic attack of C-1 onto the double bond of C-6 to form a six-membered ring, yielding (E)-α-bisabolene wikipedia.orgnih.govnih.gov. (E)-α-bisabolene is then further transformed into this compound and todomatuic acid through subsequent oxygenation and methylation steps wikipedia.orgnih.gov.
Table 2: Key Precursors in this compound Biosynthesis
| Precursor Compound | Carbon Units | Pathway Involvement | References |
| Acetyl-CoA | C2 | Initial building block of MVA pathway | wikipedia.org |
| Acetoacetyl-CoA | C4 | Intermediate in MVA pathway | wikipedia.org |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C6 | Intermediate in MVA pathway | wikipedia.org |
| Mevalonic Acid (MVA) | C6 | Key intermediate in MVA pathway | wikipedia.org |
| Isopentenyl Diphosphate (IPP) | C5 | Isoprene unit, building block for terpenes | wikipedia.org |
| Dimethylallyl Diphosphate (DMAPP) | C5 | Isoprene unit, initiates terpene chain elongation | wikipedia.org |
| Farnesyl Diphosphate (FPP) | C15 | Universal precursor for sesquiterpenes | wikipedia.org |
| (E)-α-Bisabolene | C15 | Direct precursor to this compound and Todomatuic acid | wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17904-27-7 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m1/s1 |
InChI Key |
IIWNDLDEVPJIBT-OLZOCXBDSA-N |
SMILES |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C)[C@@H]1CCC(=CC1)C(=O)OC |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Juvabione; (+)-Juvabione |
Origin of Product |
United States |
Elucidating the Biosynthetic Cascades and Metabolic Dynamics of Juvabione
Committing Steps: Upstream Isoprenoid Precursor Pathways to Juvabione
The biosynthesis of this compound, like other terpenoids, originates from fundamental five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wikipedia.orgwikipedia.orgmpg.denih.gov In plants, these precursors are primarily generated via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgmpg.denih.govcuni.czresearchgate.netresearchgate.netbaranlab.org Sesquiterpenes, including this compound, are primarily synthesized from precursors derived from the cytosolic mevalonate pathway. smolecule.commpg.deresearchgate.netresearchgate.netnih.gov
The Mevalonate Pathway as a Foundation for this compound Biosynthesis
The mevalonate pathway, located in the cytosol, is a crucial route for the production of isoprenoid precursors that lead to sesquiterpenes, triterpenes, and sterols. mpg.decuni.czresearchgate.netresearchgate.netnih.gov This pathway initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. wikipedia.orgsmolecule.com A third molecule of acetyl-CoA then condenses with acetoacetyl-CoA in a stereospecific manner to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgsmolecule.com HMG-CoA is subsequently reduced to mevalonic acid (MVA), a reaction catalyzed by HMG-CoA reductase, which is considered a rate-limiting enzyme in this pathway. wikipedia.orgcuni.cz Mevalonic acid undergoes a series of ATP-dependent transformations, including phosphorylation steps catalyzed by enzymes like mevalonate kinase, ultimately leading to the formation of the key isoprene unit, isopentenyl diphosphate (IPP). wikipedia.orgcuni.cz
Intermediary Metabolic Fluxes: Isopentenyl Diphosphate and Dimethylallyl Diphosphate in this compound Synthesis
Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are the activated five-carbon isoprene units that serve as the building blocks for all terpenoids. wikipedia.orgwikipedia.orgmpg.denih.govbaranlab.org IPP is isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.org The condensation of these five-carbon units, catalyzed by prenyltransferases, generates longer chain isoprenoid diphosphates. nih.govresearchgate.net For sesquiterpene biosynthesis, including this compound, the crucial intermediate is the fifteen-carbon farnesyl diphosphate (FPP), which is formed by the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP. wikipedia.orgmpg.denih.govresearchgate.netnih.govwikipedia.orgmdpi.com While both the MVA and MEP pathways produce IPP and DMAPP, the MVA pathway in the cytosol is the primary source of precursors for sesquiterpenes like this compound in plants. mpg.deresearchgate.netresearchgate.netnih.gov
Data Table: Key Intermediates in Upstream Biosynthesis
| Compound Name | Number of Carbons | Pathway Source (in plants for sesquiterpenes) |
| Acetyl-CoA | 2 | Mevalonate Pathway |
| Acetoacetyl-CoA | 4 | Mevalonate Pathway |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 6 | Mevalonate Pathway |
| Mevalonic Acid (MVA) | 6 | Mevalonate Pathway |
| Isopentenyl Diphosphate (IPP) | 5 | Mevalonate Pathway (primarily) mpg.deresearchgate.netresearchgate.netnih.gov |
| Dimethylallyl Diphosphate (DMAPP) | 5 | Mevalonate Pathway (primarily) mpg.deresearchgate.netresearchgate.netnih.gov |
| Farnesyl Diphosphate (FPP) | 15 | Mevalonate Pathway |
Architectural Construction: Sesquiterpene Core Skeleton Formation Towards this compound
The fifteen-carbon farnesyl diphosphate (FPP) serves as the universal precursor for the diverse array of sesquiterpenes. wikipedia.orgmpg.dewikipedia.org The cyclization of FPP is a critical step in defining the basic carbon skeleton of the sesquiterpene. In the case of this compound, this process leads to the formation of a bisabolane (B3257923) scaffold. wikipedia.orgsmolecule.compnas.orgnih.gov
Farnesyl Diphosphate: A Central Precursor in Sesquiterpene Biosynthesis Leading to this compound
Farnesyl diphosphate (FPP) is synthesized from the condensation of IPP and DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPS). wikipedia.orgmpg.denih.govresearchgate.netnih.govwikipedia.orgmdpi.com FPP is a key branch point in isoprenoid metabolism, leading to the biosynthesis of sesquiterpenes, sterols, and other vital compounds. wikipedia.orgmdpi.com For sesquiterpene formation, the dissociation of the terminal diphosphate from FPP generates an allylic cation, which then undergoes cyclization reactions. wikipedia.org
Enzymatic Catalysis of Cyclization to the Bisabolane Scaffold, a Key this compound Intermediate
The cyclization of FPP to form the bisabolane scaffold, a precursor to this compound, is catalyzed by specific sesquiterpene synthases. wikipedia.orgsmolecule.compnas.orgnih.gov In Abies species, (E)-α-bisabolene synthase is a key enzyme responsible for this cyclization. pnas.orgnih.gov This enzyme directs a single cyclization event involving the electrophilic attack of C-1 of the farnesyl cation onto a double bond (C-6), resulting in the formation of a six-membered ring and a bisabolyl cation intermediate. wikipedia.orgnih.gov Deprotonation of this intermediate yields (E)-α-bisabolene, which is considered a precursor to todomatuic acid and this compound in Abies species. wikipedia.orgsmolecule.compnas.orgnih.gov Research has shown that (E)-α-bisabolene synthase is a wound-inducible enzyme in Grand fir (Abies grandis), suggesting its role in the plant's defense response. pnas.orgnih.gov
Data Table: Key Enzymes and Products in Sesquiterpene Core Formation
| Enzyme Name | Substrate | Product(s) | Role |
| Farnesyl Pyrophosphate Synthase (FPS) | IPP, DMAPP | Farnesyl Diphosphate (FPP) | Formation of the C15 precursor wikipedia.orgmpg.denih.govresearchgate.netnih.govwikipedia.orgmdpi.com |
| (E)-α-Bisabolene Synthase | Farnesyl Diphosphate (FPP) | (E)-α-Bisabolene | Cyclization to the bisabolane scaffold wikipedia.orgpnas.orgnih.govnih.gov |
The Final Stages of Biogenesis: Elucidation of this compound Conversion
Following the formation of the bisabolane scaffold, specifically (E)-α-bisabolene, further enzymatic modifications are required to produce this compound and todomatuic acid. While (E)-α-bisabolene is established as a precursor, the precise mechanistic details and the complete suite of enzymes involved in the conversion of (E)-α-bisabolene to (+)-juvabione and (+)-todomatuic acid have not been fully elucidated. wikipedia.org However, it is known that todomatuic acid is a bisabolane-type keto carboxylic acid, and this compound is its methyl ester. wikipedia.orgnih.gov This suggests that oxidation reactions to form the ketone and carboxylic acid functionalities, followed by methylation in the case of this compound, are involved in the final stages of biosynthesis. Biosynthetically prepared (E)-α-[3H]bisabolene has been shown to be converted to todomatuic acid in induced Grand fir cells, indicating that this conversion occurs in vivo. pnas.orgnih.gov
Data Table: Proposed Final Conversion Steps
| Precursor | Proposed Transformation(s) | Product(s) | Status of Elucidation |
| (E)-α-Bisabolene | Oxidation (ketone, carboxylic acid), Methylation | Todomatuic acid, this compound | Mechanistic details not fully described wikipedia.org |
The Crucial Role of (E)-α-Bisabolene as a Proximal Biosynthetic Precursor to this compound
The biosynthesis of sesquiterpenes, including this compound, commences with isoprene units primarily derived from the mevalonate pathway. This pathway involves the condensation of acetyl-CoA molecules, leading to the formation of 3-hydroxy-3-methylglutaryl-CoA, which is subsequently converted into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through a series of transformations. nih.govlipidmaps.org Farnesyl diphosphate (FPP) serves as a universal 15-carbon precursor for a wide array of linear and cyclized sesquiterpenes. nih.govwikipedia.org
In the biosynthetic cascade leading to this compound, the first sesquiterpene to be formed from FPP is (E)-α-bisabolene. This cyclization event is catalyzed by a specific enzyme, (E)-α-bisabolene synthase. nih.govwikipedia.orgthegoodscentscompany.comwikipedia.org Following its formation, (E)-α-bisabolene can be further transformed into this compound and todomatuic acid. However, the precise mechanistic details describing the conversion of (E)-α-bisabolene to (+)-juvabione and (+)-todomatuic acid have not been fully elucidated. nih.gov
Enzymatic Machinery: Identification and Functional Characterization of this compound-Generating Sesquiterpene Synthases
A key enzyme in the biosynthesis of this compound-related compounds is (E)-α-bisabolene synthase. This enzyme has been identified and characterized as one of the two wound-inducible sesquiterpene synthases found in grand fir (Abies grandis). wikipedia.orgthegoodscentscompany.comwikipedia.org A cDNA encoding (E)-α-bisabolene synthase was successfully isolated from a wound-induced grand fir stem library using a PCR-based strategy. wikipedia.orgthegoodscentscompany.comwikipedia.org
Functional expression of this cDNA in Escherichia coli demonstrated that the enzyme exclusively produces (E)-α-bisabolene from farnesyl diphosphate. wikipedia.orgthegoodscentscompany.comwikipedia.org The expressed synthase has a deduced size of 93.8 kDa and an isoelectric point (pI) of 5.03, exhibiting characteristics typical of sesquiterpene synthases. wikipedia.orgthegoodscentscompany.comwikipedia.org The product of this cyclization reaction, (E)-α-bisabolene, is considered the precursor in Abies species for todomatuic acid, this compound, and other insect juvenile hormone mimics. wikipedia.orgthegoodscentscompany.comwikipedia.org
Regulatory Mechanisms Governing this compound Biosynthesis in Coniferous Species
The production of this compound in coniferous species is subject to intricate regulatory mechanisms, particularly in response to environmental cues and biotic stresses.
Genomic Regulation: Transcriptional Activation of Terpene Synthase Genes (e.g., Tpsd cluster) in this compound Production
The biosynthesis of various terpene synthases, including those involved in this compound production, originates from specific gene clusters, such as the Tpsd cluster, in conifers. nih.gov The induced gene expression of these terpene synthases is tightly regulated and exhibits time-dependent dynamics. nih.gov Studies have shown that the transcription of sesquiterpene synthases commences approximately on the third day following an insect attack. nih.gov
Biotic Stress Elicitation: Inductive Responses to Insect Herbivory and Fungal Pathogens Driving this compound Production
Insect herbivores, such as bark beetles, and their symbiotic fungal pathogens pose significant threats to conifer survival. When these organisms feed on conifers, the resulting wounds trigger a signaling cascade within the plant. This cascade leads to the production of various terpene synthases, including those responsible for this compound synthesis. nih.gov this compound, along with todomatuic acid, plays a critical role in the conifer's defense system by mimicking insect juvenile hormones, thereby interfering with insect development and maturation. nih.govlipidmaps.orgwikipedia.orgwikipedia.orgnih.gov These compounds are crucial as a secondary line of defense against insect-induced trauma and fungal pathogens. nih.govwikipedia.orglipidmaps.orgguidetoimmunopharmacology.org
Chronological Expression: Temporal Dynamics of this compound Accumulation in Plant Defensive Responses
The expression of genes involved in this compound biosynthesis is not only induced by stress but also follows a specific temporal pattern. Following an insect attack, sesquiterpenoid juvenile hormone analogues, including this compound, continue to be produced for up to twelve days. This sustained production is vital for preventing further insect reproduction and ensuring prolonged defense. nih.gov Furthermore, the time course of appearance of (E)-α-bisabolene synthase mRNA has been observed to lag behind that of mRNAs responsible for the production of induced oleoresin monoterpenes, suggesting a distinct temporal deployment of different defense compounds. wikipedia.orgthegoodscentscompany.comwikipedia.org
Synthetic Chemistry: Methodologies for Juvabione and Its Structural Analogues
Comprehensive Strategies for the Total Synthesis of Juvabione
The total synthesis of this compound involves the construction of its cyclohexene (B86901) ring system and the attachment of the chiral side chain with the correct stereochemical relationships. Various strategies have been employed to achieve this, broadly categorized into stereocontrolled and non-stereoselective methods.
Stereocontrolled Approaches to Asymmetric Total Synthesis of this compound
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of this compound. This is crucial because the biological activity is often associated with a specific stereoisomer, such as the R-(+) isomer. lkouniv.ac.in Stereocontrolled approaches utilize various techniques to dictate the formation of stereocenters during the synthesis.
One effective strategy for asymmetric synthesis involves utilizing naturally occurring chiral compounds as starting materials, leveraging their inherent stereochemistry to build the target molecule. This is known as the chiral pool approach. Several natural products have served as chiral precursors for this compound synthesis, including limonene, perillaldehyde, and norcamphor. lkouniv.ac.indiva-portal.orgresearchgate.netrsc.org
Limonene: Both (+)-limonene and (-)-limonene (B1674923) have been used as starting materials. (+)-Limonene, abundant in citrus fruits, possesses a chiral center that can be incorporated into the this compound structure. fishersci.caresearchgate.net Syntheses starting from (+)-limonene have been reported to yield optically active this compound. diva-portal.orgresearchgate.netresearchgate.net
Perillaldehyde: (+)-Perillaldehyde and (-)-perillaldehyde, monoterpenoids found in plants like perilla, also contain a suitable chiral center. wikipedia.orgfishersci.nocenmed.comfishersci.canih.gov Syntheses utilizing (+)-perillaldehyde have been described as a route to optically active this compound. lkouniv.ac.inresearchgate.netresearchgate.netscispace.com
Norcamphor: (+)-Norcamphor has been employed as a chiral precursor, allowing for the stereocontrolled construction of the bicyclic intermediates that are then transformed into this compound. diva-portal.orgresearchgate.netrsc.orgfishersci.fiwikipedia.orgfishersci.cawikidata.orgthegoodscentscompany.com This approach has demonstrated complete stereo- and enantio-control in the synthesis of both (+)-juvabione and its diastereomer, (+)-epithis compound. rsc.org
Catalytic asymmetric hydrogenation is a powerful method for introducing chirality by selectively reducing a prochiral double bond in the presence of a chiral catalyst. Iridium-catalyzed methodologies have proven particularly effective in the asymmetric synthesis of (−)-juvabione. diva-portal.orgresearchgate.netacs.orgresearchgate.netdiva-portal.orgnih.gov
A key step in some asymmetric syntheses of (−)-juvabione involves sequential iridium-catalyzed hydrogenations to construct the two adjacent stereogenic centers. diva-portal.orgresearchgate.netacs.orgresearchgate.netnih.gov This strategy can achieve high levels of enantioselectivity (e.g., 99% ee) and diastereocontrol (e.g., 94:6 dr) in the formation of these centers. diva-portal.orgresearchgate.netacs.orgnih.gov Regioselective monohydrogenation of a diene intermediate is a crucial aspect of this approach, allowing for the controlled introduction of hydrogen and the establishment of the desired stereochemistry. diva-portal.orgacs.org
Biocatalysis, utilizing enzymes or whole microorganisms, offers an environmentally friendly and often highly selective route to chiral compounds. Microbial biotransformation, particularly using Baker's yeast (Saccharomyces cerevisiae), has been explored for generating chiral precursors used in this compound synthesis. diva-portal.orgresearchgate.netmdpi.comtandfonline.comnih.gov
Baker's yeast reductions have been exploited to obtain chiral intermediates for this compound synthesis. diva-portal.orgresearchgate.net For instance, fermenting Baker's yeast can convert unsaturated aldehydes into saturated alcohols with control over stereochemistry. researchgate.netmdpi.com This biohydrogenation is catalyzed by enzymes like enoate reductases, which can facilitate the enantioselective reduction of activated C-C double bonds. mdpi.com The stereoselectivity of these microbial reductions can be influenced by factors such as the E:Z ratio of the substrate. researchgate.net
Beyond chiral pool and asymmetric hydrogenation, various other stereoselective transformations have been employed to precisely control the configuration of the stereocenters in this compound. These methods focus on creating new chiral centers or controlling reactions at existing ones with high selectivity.
Examples of such transformations include stereoselective 1,4-addition reactions, where the addition of a nucleophile to a conjugated system is directed by existing stereochemistry or chiral auxiliaries. scribd.comresearchgate.net Stereoselective lithiation followed by addition to cyclohexenone has been used to establish the correct relative and absolute configuration. researchgate.net Other approaches have involved the use of bicyclic systems as templates to control the introduction of new groups with defined stereochemistry. rsc.orgtandfonline.com The stereoselectivity in these reactions can arise from factors such as preferred transition state conformations or steric interactions. scribd.comtandfonline.com
Biocatalytic Strategies: Microbial Biotransformation for Chiral Precursor Generation in this compound Synthesis (e.g., Baker's Yeast Reductions)
Deconstructive Logic: Retrosynthetic Analysis in the Design of this compound Synthesis
Retrosynthetic analysis is a fundamental technique in organic chemistry used to plan the synthesis of complex molecules by conceptually breaking them down into simpler, readily available starting materials. lkouniv.ac.inaskfilo.com For this compound, retrosynthetic analysis involves identifying key bonds that can be disconnected to simplify the molecular structure. scribd.com
A crucial consideration in the retrosynthetic analysis of this compound is the stereochemistry at the C4 and C7 centers. scribd.com The bond between C4 and C7 is particularly significant as its formation establishes the relative configuration of these stereogenic centers, which is essential for the biological activity of the molecule. scribd.com Various synthetic routes have been designed based on different disconnections.
One common retrosynthetic strategy involves disconnecting the C4-C7 bond. scribd.com This approach often leads back to cyclic starting materials, such as cyclohexenone derivatives, or terpene-derived intermediates, reflecting the natural origin of this compound. scribd.com Another potential disconnection point is the bond adjacent to the carbonyl group at C9. scribd.com
Retrosynthesis helps in identifying suitable starting materials and proposing a sequence of reactions, such as alkylation, oxidation, and cyclization, to construct the target molecule. askfilo.com Evaluating the feasibility of each step and optimizing the route for efficiency and yield are critical aspects of this process. askfilo.com
Synthetic Exploration: The Creation of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is an active area of research, driven by the desire to explore the relationship between structure and insect juvenile hormone activity, and to potentially develop more potent or selective insect control agents. researchgate.net
Rational Design Principles for this compound Structural Modifications
Rational design principles are employed to guide the synthesis of this compound analogues, focusing on specific structural modifications aimed at understanding or enhancing their biological activity. researchgate.netnih.gov These principles often involve altering the side chain, modifying the cyclohexene ring, or introducing different functional groups. researchgate.net
For instance, modifications to the ester group or the ketone functionality in the side chain can influence the analogue's interaction with biological targets. wikipedia.org Similarly, alterations to the cyclohexene ring, such as changes in substitution patterns or the introduction of additional unsaturation, can affect the molecule's conformation and binding.
Stereochemical Control in the Synthesis of this compound Analogues
Stereochemical control is paramount in the synthesis of this compound and its analogues because the biological activity is highly dependent on the relative and absolute configuration of the stereogenic centers. scribd.comrsc.org this compound itself has two key stereocenters, and its diastereomer, epithis compound, exhibits different biological activity. scribd.comrsc.orgnih.gov
Various strategies have been developed to achieve stereocontrol during the synthesis of this compound analogues. These include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as (+)-limonene or (+)-norcamphor, which already possess desired stereocenters that can be carried through the synthesis. lkouniv.ac.inrsc.orgresearchgate.netdiva-portal.org
Asymmetric Catalysis: Employing chiral catalysts, such as iridium complexes, to induce enantioselectivity or diastereoselectivity in key bond-forming reactions, such as asymmetric hydrogenation. researchgate.netdiva-portal.orgdiva-portal.orgnih.gov For example, Ir-catalyzed hydrogenations have been successfully used to construct the stereogenic centers in this compound with high enantiomeric excess and diastereomeric ratio. researchgate.netdiva-portal.orgnih.gov
Diastereoselective Reactions: Designing reactions where the presence of existing stereocenters in a molecule influences the stereochemical outcome of a new bond formation. researchgate.net For instance, controlling the stereochemistry during conjugate addition reactions or rearrangements is crucial. scribd.com
Achieving high levels of regio- and stereocontrol is often the most challenging aspect of synthesizing complex this compound analogues. researchgate.net
Influence of Functional Group Diversification on Analogue Molecular Architecture
Diversification of functional groups in this compound analogues allows for the exploration of a wider range of chemical properties and interactions with biological systems. nih.gov Introducing different functional groups can significantly influence the molecular architecture, polarity, hydrogen bonding capabilities, and potential metabolic pathways of the analogues. cdnsciencepub.com
Examples of functional group diversification include:
Modification of the Ester Group: Replacing the methyl ester with other alkyl esters or converting it to a carboxylic acid (like todomatuic acid) or an amide can alter lipophilicity and binding interactions. wikipedia.orgresearchgate.net
Alteration of the Ketone: Reducing the ketone to a hydroxyl group (leading to compounds like juvabiol and epijuvabiol) or modifying the surrounding alkyl chains can change the electronic and steric properties of the side chain. cdnsciencepub.com
Introduction of Halogens or Heteroatoms: Incorporating halogens or heteroatoms into the structure can affect electron distribution, metabolic stability, and interactions with target proteins. tandfonline.com
Juvabione in the Interplay of Insect Chemical Ecology
Mimetic Actions: Juvabione as an Insect Juvenile Hormone Mimic
This compound's primary mode of action in insects is its mimicry of juvenile hormones, which are crucial regulators of insect growth, metamorphosis, and reproduction. cas.czeje.cz This mimetic activity leads to significant developmental abnormalities, often resulting in the death of the affected insects. agronomyjournals.comontosight.ai
Empirical Characterization of this compound's Mimicry Activity in Hemipteran Insect Species (e.g., Pyrrhocoris apterus)
The discovery of this compound's juvenile hormone (JH) mimetic activity was serendipitous, arising from observations of the European linden bug, Pyrrhocoris apterus (also known as the firebug). wikipedia.orgcas.czwikipedia.org Researchers attempting to rear P. apterus in laboratories in the United States found that the insects failed to develop into normal adults after their fifth nymphal instar. Instead, they underwent supernumerary molts, producing extra larval instars or abnormal adults with nymphal characteristics, ultimately leading to their death without reaching reproductive maturity. agronomyjournals.comcas.czwikipedia.orggoogle.com This phenomenon was traced to the paper towels used in the rearing cages, which were manufactured from the wood pulp of the American balsam fir. wikipedia.orgagronomyjournals.comcas.czwikipedia.org
This compound, isolated from the balsam fir, was identified as the active component responsible for these effects. wikipedia.orgagronomyjournals.comgoogle.com When Pyrrhocoris apterus nymphs are exposed to this compound, it provokes a lethal derangement of further development, causing supernumerary molting to giant nymphs incapable of reproduction. google.com This anti-metamorphic effect is a hallmark of JH mimics, as they retain the larval status, preventing the insect from progressing to the adult stage. agronomyjournals.com
Comparative Efficacy: this compound Versus Endogenous Insect Juvenile Hormones (JH I, JH II, JH III)
Juvenile hormones (JHs) are a family of sesquiterpenoid epoxides, with JH I, JH II, and JH III being the most common forms. JH I is predominantly found in Lepidoptera, while JH III is the most abundant form in most insect orders. eje.czresearchgate.net this compound, while structurally distinct from the natural JHs, exhibits similar biological effects. cas.cz
Synthetic JH mimics, including this compound, can sometimes exceed the potency of endogenous JHs in their biological effects. cas.cz This "supernatural" activity may be partly attributed to their chemical stability and resistance to metabolic degradation within the insect's system. cas.cz For example, while JH I and JH II show equal activity against Lepidoptera, JH II was found to be significantly less active against Tenebrio species. All insects tested were sensitive to Hyalophora cecropia JH-I. fao.org this compound, on the other hand, was found to be highly specific to the Pyrrhocoridae family. nih.gov
Specificity of Action: Species-Dependent Biological Efficacy of this compound
A notable characteristic of this compound is its high species specificity. agronomyjournals.comgoogle.com It exhibits potent juvenile hormone activity almost exclusively against members of the Hemipteran family Pyrrhocoridae, such as Pyrrhocoris apterus and Dysdercus species. agronomyjournals.comgoogle.comnih.govbiologists.comkleine-wesen.orgnih.gov In contrast, this compound shows little to no activity on other insect orders, including many Lepidoptera, some Coleoptera, Diptera, and even other species within the Heteroptera. nih.govbiologists.com This selectivity initially led to the hope that highly specific JH analogs could be developed for targeted pest control, minimizing harm to beneficial insects. nih.gov
This species-dependent efficacy highlights the diversification of hormone receptors among different insect species. wikipedia.org The unique interaction of this compound with the JH receptor complex in Pyrrhocoridae suggests a tailored fit that is not replicated in other insect groups. nih.gov
Unraveling Molecular Mechanisms of this compound Action within Insect Systems
The molecular mechanisms underlying this compound's action involve its interaction with the insect's juvenile hormone receptor complex and subsequent modulation of gene expression.
Receptor Binding: this compound Interaction with the Juvenile Hormone Receptor Complex (Met-Tai)
Juvenile hormones, and their mimics like this compound, exert their physiological effects by binding to an intracellular receptor complex. This complex primarily consists of two key proteins: Methoprene-tolerant (Met) and Taiman (Tai). researchgate.netnih.gov Met is a basic helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) transcription factor that acts as the primary binding site for JH and its analogs. nih.govannualreviews.org
Upon ligand binding, Met forms a functional heterodimer with Tai. nih.gov This ligand-induced dimerization is crucial for the activation of the juvenile hormone signaling pathway. nih.gov Studies have shown that established juvenoid insect growth regulators (IGRs), such as methoprene (B1676399) and pyriproxyfen (B1678527), act as JH receptor agonists through high-affinity, competitive binding to Met orthologs across various insect species. nih.gov Similarly, this compound's action is mediated through its interaction with the Met protein, leading to the disruption of metamorphosis in P. apterus larvae. nih.gov
Signal Transduction: Ligand-Induced Receptor Activation and Downstream Gene Expression Modulation by this compound
The binding of this compound to the Met-Tai receptor complex initiates a signal transduction cascade. This ligand-induced dimerization of Met and Tai enables the complex to bind to specific cis-regulatory JH-response elements in the insect's DNA. nih.gov This binding, in turn, activates the transcription of downstream target genes. eje.cznih.gov
A key gene regulated by JH signaling is Krüppel-homolog 1 (Kr-h1), which acts as a suppressor of metamorphosis. nih.gov The sustained expression of Kr-h1 in the presence of JH or its mimics, like this compound, prevents the insect from undergoing normal metamorphosis, leading to the perpetuation of juvenile characteristics. cas.cznih.govannualreviews.org In insects such as Drosophila melanogaster, juvenoid treatment can even lead to death during metamorphosis. nih.gov In adult insects, JH signaling also regulates reproduction, often by stimulating vitellogenesis in females. eje.cznih.gov The administration of JH mimics can override reproductive diapause and induce oogenesis in non-reproductive females, as observed in P. apterus. nih.gov
The molecular explanation for the "paper factor" phenomenon, where this compound from balsam fir specifically affects Pyrrhocoris nymphs, lies in its ability to effectively bind to and activate the Met-Tai receptor complex in this particular insect family, thereby modulating the gene expression necessary for normal development. annualreviews.org
In Silico Approaches: Computational Modeling of this compound-Receptor Interactions (e.g., Molecular Docking with Juvenile Hormone Binding Protein)
Computational methods, such as molecular docking, have been employed to investigate the interactions between this compound and insect proteins, particularly the juvenile hormone binding protein (JHBP). JHBP is crucial for transporting JH from its synthesis site to target tissues, playing a vital role in JH action. researchgate.net Studies utilizing in silico screening have explored the binding affinity of this compound and its analogues with JHBP.
A comparative molecular docking study examined the binding of synthesized this compound, natural juvenile hormone III (JH III), and synthetic insect growth regulators (IGR) like fenoxycarb (B1672525), S-21149, and pyriproxyfen with the JHBP of Galleria mellonella (wax moth). researchgate.netnih.gov The results indicated that nitro-substituted this compound analogues exhibited a higher binding affinity to Galleria mellonella JHBP compared to natural JH III and certain synthetic IGRs like fenoxycarb and S-21149. researchgate.netnih.gov This suggests that structural variations within the this compound skeleton can influence their interaction with JHBP, potentially leading to enhanced juvenile hormone activity mimicry. researchgate.netnih.gov
Juvenile hormone activity in insects is mediated by an intracellular receptor, a heterodimer of the proteins Methoprene-tolerant (Met) and Taiman (Tai). researchgate.netnih.gov Agonist ligands, including natural JHs and synthetic JHAs like this compound, bind to Met, inducing the formation of the Met-Tai complex. researchgate.netnih.gov This complex then binds to specific DNA elements, activating the transcription of JH-response genes, such as Krüppel-homolog 1 (Kr-h1). researchgate.netnih.gov In silico approaches, alongside experimental methods like the yeast two-hybrid system, are valuable tools for understanding how this compound and other compounds interact with the JH receptor complex and disrupt normal insect development. pnas.org
Ecological Significance: this compound as an Intrinsic Plant Defense Metabolite
This compound functions as an intrinsic defense metabolite in certain plants, particularly conifers, contributing to their resistance against insect herbivores. wikipedia.orgsmolecule.comsnu.ac.kr Its activity as a juvenile hormone analogue allows it to interfere with the life cycle of susceptible insects, acting as a chemical deterrent and disruptor. wikipedia.orgsmolecule.com
Phytodefense Mechanisms: Direct Roles of this compound Against Insect Herbivores (e.g., Anti-Reproductive Phenotypes)
This compound exerts direct defensive effects on insect herbivores primarily through its mimicry of juvenile hormone. wikipedia.orgsmolecule.com Juvenoids, including this compound, have anti-metamorphic effects on immature insects, preventing them from developing into reproductive adults. agronomyjournals.comeagri.org This interference can lead to the formation of supernumerary larval instars, larval-pupal intermediates, or pupal-adult intermediates, ultimately resulting in the death of the insect. agronomyjournals.comeagri.org
Beyond developmental disruption, this compound and similar juvenoids can also have ovicidal effects, inhibiting embryogenesis in insect eggs. agronomyjournals.comeagri.orgcdnsciencepub.com The discovery of this compound's potent effects on hemipteran bugs of the Pyrrhocoridae family, preventing them from reaching the adult stage, was a key finding that highlighted its potential as a plant defense compound. wikipedia.orgeagri.org This anti-reproductive phenotype, preventing successful maturation and reproduction, directly impacts insect populations attempting to feed on this compound-producing plants. wikipedia.orgsmolecule.com
Integration into Coniferous Resistance Strategies
Conifers, such as true firs, have evolved sophisticated defense strategies against a range of threats, including insect herbivores like bark beetles and fungal pathogens. wikipedia.orgresearchgate.net These defenses involve both constitutive (always present) and induced (produced in response to attack) mechanisms. researchgate.netnih.gov this compound is integrated into these strategies as part of the induced chemical defense response. wikipedia.orgresearchgate.net
Upon insect attack, conifers initiate a signaling cascade that leads to the production of various defensive compounds, including terpenes. wikipedia.orgresearchgate.net While toxic monoterpenes are released immediately to deter initial feeding and provide a solvent for resin, the production of sesquiterpenes like this compound is typically induced later, starting around the third day after attack and continuing for up to twelve days. wikipedia.org This timed production of this compound-like sesquiterpenes is crucial for preventing further insect reproduction and development on the host tree. wikipedia.org
The presence and concentration of this compound and related compounds can vary within conifer populations and even within different parts of a single tree. cdnsciencepub.com Studies on Fraser fir (Abies fraseri) have shown that this compound levels can be higher in the upper branches of trees that have retained apical dominance despite balsam woolly adelgid (Adelges piceae) infestation, suggesting a potential link between induced this compound production and tolerance to aphid attack in some individuals. cdnsciencepub.com However, the high mortality rates in natural stands indicate that this resistance mechanism may only be strongly expressed in a small proportion of the population. cdnsciencepub.com
Co-evolutionary Perspectives: Implications of this compound in Plant-Insect Chemical Interactions
The interaction between plants and insects is a classic example of co-evolution, where each group exerts selective pressure on the other, driving reciprocal evolutionary adaptations. researchgate.netmdpi.comjpsonline.co.in Plants develop defensive mechanisms, including the production of secondary metabolites like this compound, while insects evolve ways to overcome these defenses, such as detoxification enzymes or behavioral adaptations. researchgate.netmdpi.comjpsonline.co.in
The discovery of this compound in balsam fir and its potent effects on certain insects led to the speculation that plants might have evolved to synthesize compounds with insect JH activity as a defense mechanism. icup.org.ukoup.com This concept aligns with the broader understanding of plant chemical defenses, where secondary metabolites can interfere with essential insect physiological processes. uky.edu
The presence of this compound as a naturally occurring insect growth regulator in conifers highlights an evolutionary "arms race" where trees utilize hormonal mimicry to disrupt insect life cycles, and susceptible insects are either deterred or have failed to evolve effective counter-adaptations. icup.org.ukoup.com The variability in resistance observed in conifer populations and the ability of some insects to adapt to plant defenses underscore the dynamic nature of these co-evolutionary interactions. cdnsciencepub.comresearchgate.net The study of compounds like this compound provides valuable insights into the complex chemical communication and warfare that has shaped the evolutionary trajectories of both plants and insects over millions of years. researchgate.netmdpi.comchimia.ch
Cutting Edge Research Trajectories and Methodological Advancements in Juvabione Studies
Biotechnological Paradigms: Approaches for Juvabione Research and Sustainable Production
Biotechnological approaches offer promising avenues for the sustainable production of this compound and related compounds, moving beyond traditional extraction from natural sources, which can be limited by factors such as biomass availability and environmental variations. mdpi.com These methods involve manipulating biological systems, such as plants or microorganisms, to enhance or facilitate the biosynthesis of this compound.
Synthetic Biology: Metabolic Engineering Strategies for Augmented this compound Biosynthesis
Synthetic biology applies engineering principles to biological systems, enabling the design and construction of new biological parts, devices, and systems, or the re-design of existing natural biological systems for specific purposes, such as the synthesis of target molecules. synthelis.combio.org Metabolic engineering, a key component of synthetic biology, focuses on optimizing cellular processes to increase the production of desired compounds. nih.gov
For this compound, metabolic engineering strategies aim to enhance its biosynthesis in host organisms. This involves understanding and manipulating the mevalonate (B85504) pathway, which is the primary route for sesquiterpene biosynthesis, including the precursor (E)-α-bisabolene, which is then converted to this compound. smolecule.comwikipedia.orgpnas.org Strategies can include increasing the flux through the mevalonate pathway, optimizing the expression of genes encoding key enzymes involved in this compound biosynthesis (such as bisabolene (B7822174) synthase), and minimizing the production of competing byproducts. nih.govpnas.org While direct examples of metabolic engineering specifically for augmented this compound biosynthesis in heterologous hosts were not extensively detailed in the search results, the principles and successful applications in the biosynthesis of other natural products, such as flavonoids and other terpenoids, highlight the potential of this approach for this compound. mdpi.comnih.gov Engineering microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, to produce plant natural products is a significant area within metabolic engineering. mdpi.comnih.gov
Enzymatic Pathways: Biocatalysis and Biotransformation in the Synthesis of this compound and Related Compounds
Enzymatic pathways and biocatalysis utilize enzymes to catalyze chemical reactions, offering high specificity, efficiency, and the ability to operate under mild conditions, which aligns with principles of green chemistry. sciforschenonline.orgnih.govmdpi.com Biotransformation involves the conversion of one organic compound to another using biological catalysts, such as enzymes or whole cells. sciforschenonline.org
Research has explored enzymatic methods for the synthesis of this compound and its analogues. For instance, lipase-mediated synthesis has been investigated for producing this compound and its epimer, epithis compound, from precursors like (±)-norcamphor. smolecule.com Biocatalytic approaches can provide stereoselective routes to specific this compound isomers, which is crucial given the differing biological activities of enantiomers and diastereomers. researchgate.netdiva-portal.org While specific detailed enzymatic pathways solely focused on in vitro biocatalytic synthesis of this compound were not prominently featured, the broader application of biocatalysis and biotransformation in organic synthesis, including for complex molecules, indicates its potential for developing cleaner and more efficient synthetic routes to this compound. sciforschenonline.orgnih.govmdpi.com
Genetic Modification: Engineering Strategies for Enhanced Plant Defense via this compound Production
Genetic modification in plants can be employed to enhance the production of defensive compounds like this compound, which act as insect juvenile hormone analogues and play a role in plant defense against herbivores. smolecule.comwikipedia.orglkouniv.ac.in this compound is part of the conifer's induced defense response to insect attack, with its biosynthesis initiated following wounding. wikipedia.org
Engineering strategies could involve overexpressing genes encoding enzymes in the this compound biosynthetic pathway or introducing genes from other organisms that enhance terpenoid production. wikipedia.orgpnas.org For example, the transcription of sesquiterpene synthases, including (E)-α-bisabolene synthase (a precursor to this compound), is induced in fir trees following insect attack. wikipedia.orgpnas.org Manipulating these regulatory mechanisms or increasing the expression of key synthase genes could lead to augmented this compound levels, thereby potentially enhancing the plant's natural defense capabilities. wikipedia.orgpnas.org Research on engineering the biosynthesis of other insect juvenile hormones in plants, such as JH III in Nicotiana benthamiana, demonstrates the feasibility of using genetic modification to increase the production of these compounds in plant systems. nih.gov
State-of-the-Art Analytical Techniques for this compound Characterization
Accurate identification, structural elucidation, and quantification of this compound and its derivatives are essential for both fundamental research and applied biotechnology. Advanced analytical techniques provide the necessary tools for these detailed analyses.
Structural Elucidation via Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for determining the chemical structure of this compound and its analogues. cdnsciencepub.comtandfonline.comresearchgate.netanalis.com.mykarary.edu.sd
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. Both 1D NMR (e.g., 1H NMR, 13C NMR, DEPT) and 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to assign signals to specific atoms and determine connectivity, allowing for the full structural elucidation of this compound and its stereochemistry. cdnsciencepub.comtandfonline.comanalis.com.mykarary.edu.sdcas.czscispace.comresearchmap.jp Studies on this compound analogues have utilized 1H NMR to discuss salient features of their spectra. cas.cz High-field NMR spectrometers provide increased resolution and sensitivity for complex samples. cdnsciencepub.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming the molecular formula and identifying structural fragments. cdnsciencepub.comtandfonline.comresearchgate.netkarary.edu.sdscispace.comresearchmap.jpcas.cz High-resolution mass spectrometry (HRMS) offers accurate mass measurements, allowing for the determination of elemental composition. cdnsciencepub.comtandfonline.com GC-MS is commonly used for the analysis of volatile and semi-volatile compounds like this compound, coupling the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. pnas.orgresearchgate.netresearchmap.jpsrce.hrresearchgate.nettandfonline.com LC-MS, particularly with high-resolution systems (LC-HRMS or UHPLC-HRMS), is also employed for the analysis of this compound and its potentially less volatile or more polar derivatives, providing high sensitivity and selectivity. researchgate.netmdpi.comiitb.ac.innih.gov
High-Resolution Chromatographic Methodologies for this compound Separation and Purification
Chromatographic techniques are crucial for separating this compound from complex mixtures and for its purification. High-resolution methods offer improved separation efficiency, enabling the isolation of pure compounds and the analysis of closely related isomers. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and purification of this compound and its analogues. cdnsciencepub.comresearchgate.netgoogle.comncsu.edu Different stationary phases and mobile phases can be employed to optimize separation based on the polarity of the compounds. High-resolution HPLC columns, including those with smaller particle sizes or monolithic silica (B1680970) technology, provide enhanced separation efficiency and faster analysis times. Preparative HPLC is used for isolating larger quantities of pure this compound for further studies. researchgate.netnih.gov HPLC coupled with UV detection or mass spectrometry (HPLC-MS) is a powerful tool for both separation and identification. researchgate.netmdpi.com
Gas Chromatography (GC): GC is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound. pnas.orgcdnsciencepub.comresearchmap.jpsrce.hrresearchgate.nettandfonline.com High-resolution capillary columns are used to achieve efficient separation of complex mixtures containing this compound and other terpenoids. pnas.orgsrce.hr GC is often coupled with MS (GC-MS) for identification and quantification. pnas.orgresearchgate.netresearchmap.jpsrce.hrresearchgate.nettandfonline.com GC separation on chiral columns can be used to analyze the enantiomers of this compound. pnas.org
Theoretical and Computational Chemical Investigations on this compound
Theoretical and computational chemistry play a significant role in understanding the properties, interactions, and potential applications of chemical compounds like this compound. These methods offer insights into molecular structure, reactivity, and behavior at an atomic level, complementing experimental studies. frontiersin.orgresearchgate.netuni.lu
Dynamic Modeling: Molecular Dynamics Simulations of this compound-Biomolecule Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing insights into the dynamic interactions between molecules. mdpi.comnih.gov These simulations are particularly useful for understanding how small molecules like this compound might interact with biomolecules such as proteins, including juvenile hormone binding proteins (JHBP). frontiersin.orgresearchgate.netnih.gov MD simulations can reveal details about binding affinities, interaction modes, and conformational changes that occur upon binding. frontiersin.orgresearchgate.netdovepress.com For example, comparative molecular docking studies, often coupled with MD simulations, have been used to investigate the binding of this compound and its analogues with JHBP in insects like Galleria mellonella. researchgate.net Such studies can indicate the potential binding strength and how different structural variations of this compound might affect its interaction with the target protein. researchgate.net MD simulations can also provide insights into properties like hydrogen bond formation and other intermolecular forces that govern these interactions. frontiersin.orgdovepress.com
Computational Chemistry: Chemoinformatics and Rational Design of this compound-Inspired Bioactive Molecules
Bioinformatic and Computational Biology Insights into Terpenoid Synthase Functions Relevant to this compound
Bioinformatics and computational biology provide tools and approaches to analyze biological data, including genetic and protein sequences, to understand biological processes. scispace.comnih.gov In the context of this compound biosynthesis, these fields are essential for studying the enzymes involved, particularly terpenoid synthases (TPS), which catalyze the formation of terpenes and terpenoids. scispace.comnih.govplos.orgfrontiersin.org this compound is a sesquiterpene, and its biosynthesis involves sesquiterpene synthases (STSs). wikipedia.orgplos.org Bioinformatics can be used to identify and characterize TPS genes from different organisms, analyze their evolutionary relationships, and predict their functions based on sequence and structural information. scispace.comnih.govplos.orgfrontiersin.org Computational approaches can help in understanding the mechanisms of these enzymes, including how they catalyze complex cyclization reactions and determine product specificity. plos.org For instance, computational bioinformatics approaches have been developed to study large numbers of terpenoid synthases and predict their function. acs.org These studies contribute to a deeper understanding of the enzymatic machinery responsible for producing this compound and related sesquiterpenes. wikipedia.orgplos.orgfrontiersin.org
Prospective Research Trajectories and Broader Scientific Implications of Juvabione Studies
Addressing Knowledge Gaps: Unresolved Questions in Juvabione Biosynthesis and Its Regulatory Networks
While the mevalonate (B85504) pathway is understood to be the general precursor for sesquiterpenes like this compound, the specific enzymatic steps and regulatory mechanisms governing this compound biosynthesis in plants, particularly in Abies species, are not fully elucidated. wikipedia.orgncsu.edu Unresolved questions persist regarding the precise sequence of enzymatic reactions leading from farnesyl diphosphate (B83284) (FPP) to this compound and todomatuic acid. wikipedia.org The specific terpene synthases involved, beyond the initial (E)-α-bisabolene synthase, and the regulatory elements that control their expression in response to environmental cues, such as insect herbivory, require further investigation. wikipedia.orgfrontiersin.org Understanding these regulatory networks, potentially involving transcription factors and signaling cascades, is crucial for comprehending how plants like the balsam fir produce these defensive compounds. frontiersin.org Furthermore, the potential for crosstalk between the this compound biosynthetic pathway and other plant defense pathways, such as the phenylpropanoid pathway, represents an area requiring deeper understanding. ncsu.edufrontiersin.org
Expanding Horizons: Exploration of Novel Molecular Targets Beyond Canonical Juvenile Hormone Receptors for this compound
This compound is recognized primarily for its activity as a mimic of insect juvenile hormone, exerting its effects through the canonical JH receptor complex, which involves the Methoprene-tolerant (Met) and Taiman (Tai) proteins. researchgate.netnih.govpnas.orgcas.czuochb.cz However, the possibility of this compound interacting with other molecular targets beyond this canonical receptor warrants further exploration. While the Met-Tai complex is the established mediator of JH action on metamorphosis and reproduction, investigating potential off-target effects or interactions with other signaling pathways could reveal novel mechanisms of action or explain species-specific responses observed with this compound and its analogs. pnas.orgeje.cz Research could focus on identifying other proteins or cellular processes that are modulated by this compound, potentially through high-throughput screening or proteomic approaches. researchgate.netimec-int.com Understanding these potential additional targets could provide a more complete picture of this compound's biological activity and inform the development of more selective compounds.
Innovating Bioactives: Development of Next-Generation this compound-Inspired Agents for Ecologically Sound Applications
The discovery of this compound as a naturally occurring insect growth regulator with specific activity highlighted the potential for developing environmentally friendly pest control agents. scispace.comicup.org.uktubitak.gov.trfao.orgiehconsulting.co.uk Future research is focused on designing and synthesizing next-generation this compound-inspired compounds that retain high efficacy against target pests while minimizing impact on non-target organisms and the environment. scispace.comtubitak.gov.trresearchgate.netpnas.orgimec-int.com This involves structural modifications of the this compound skeleton to enhance potency, improve stability, and optimize species selectivity. researchgate.netpnas.orgresearchgate.net The development of peptidic juvenoids inspired by this compound's structure, which have shown high potency and species selectivity in certain insect families, exemplifies this research trajectory. nih.govpnas.orguochb.cz Further innovation in this area could lead to the creation of highly targeted IGRs that are compatible with integrated pest management (IPM) programs and reduce the reliance on broad-spectrum insecticides. scispace.comicup.org.uktubitak.gov.trfao.org
Deepening Understanding: Ecological and Evolutionary Insights Derived from this compound-Mediated Interactions
This compound's role as a defensive compound produced by Abies species against certain insects, particularly members of the Pyrrhocoridae family, provides a compelling model for studying plant-insect coevolution. icup.org.ukmpg.deinrae.frresearchgate.netjpsonline.co.in Research in this area can explore the evolutionary pressures that led to the synthesis of this compound in plants and the development of sensitivity or resistance mechanisms in insect herbivores. icup.org.ukresearchgate.netjpsonline.co.in Investigating the ecological impact of this compound in forest ecosystems, including its effects on different insect species and their natural enemies, can provide insights into complex trophic interactions. inrae.frresearchgate.netjpsonline.co.in Studies on the genetic variation in this compound production within plant populations and the corresponding adaptations in insect populations can shed light on the dynamics of coevolutionary arms races. researchgate.netjpsonline.co.in Furthermore, understanding how environmental factors influence this compound production and its ecological effects is a critical area for future research.
Holistic Approaches: Integration of Multi-Omics Data in Comprehensive this compound Research
Q & A
Basic Research Questions
Q. What methodologies are recommended for verifying the structural identity of Juvabione in natural extracts?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, GC-MS) to isolate and confirm this compound’s sesquiterpene structure. For example, nuclear Overhauser effect (NOE) experiments can resolve stereochemical configurations (R,R vs. R,S) in todomatuic acid derivatives . Cross-reference spectral data with synthetic standards from enantioselective syntheses (e.g., chiral sulfoxide intermediates) to validate natural product purity .
Q. How can researchers design experiments to assess this compound’s bioactivity as a juvenile hormone analog (JHA)?
- Methodological Answer : Employ insect growth inhibition assays (e.g., using Tribolium castaneum or Drosophila melanogaster) to measure this compound’s disruption of metamorphosis. Compare dose-response curves with synthetic JHAs (e.g., methoprene) and validate results via histological analysis of larval tissues. Ensure controls account for species-specific hormone receptor interactions .
Q. What are the best practices for synthesizing this compound with high enantiomeric purity?
- Methodological Answer : Utilize chiral starting materials (e.g., limonene derivatives) or stereoselective catalysts (e.g., Sharpless epoxidation) to avoid racemic mixtures. For example, Scheme 13.16 in enantioselective syntheses employs cyclohexenone and chiral sulfoxides to establish C-4 and C-7 configurations. Monitor reaction progress via chiral HPLC to confirm purity (>95% ee) .
Advanced Research Questions
Q. How can contradictory data on this compound’s stereochemical configuration in early studies be resolved?
- Methodological Answer : Conduct a meta-analysis of historical NMR/X-ray crystallography data and reconcile discrepancies using modern computational methods (e.g., density functional theory (DFT) to model energy-minimized conformers). Replicate synthesis protocols from conflicting studies (e.g., Manville 1975 vs. Morgan 1983) and compare stereochemical outcomes via circular dichroism (CD) spectroscopy .
Q. What experimental strategies optimize this compound’s stability in bioactivity assays under varying pH and temperature conditions?
- Methodological Answer : Perform stability studies using accelerated aging protocols (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Incorporate stabilizing agents (e.g., antioxidants like BHT) in assay buffers and validate bioactivity retention through iterative dose-response testing .
Q. How can researchers address low yields in multi-step this compound syntheses?
- Methodological Answer : Apply retrosynthetic analysis (e.g., Scheme 13.6) to identify bottleneck steps (e.g., terpene cyclization). Optimize reaction conditions via Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. Use flow chemistry for exothermic steps to improve scalability and yield (e.g., 20% increase via continuous stirred-tank reactors) .
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects across insect populations?
- Methodological Answer : Use mixed-effects models to account for intra- and inter-species variability. Apply non-linear regression (e.g., Hill equation) to calculate EC50 values and perform ANOVA with post-hoc Tukey tests to compare treatment groups. Validate assumptions via residual plots and bootstrapping for small sample sizes .
Methodological Frameworks
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, a study on this compound’s ecological impact should include field surveys and lab-based toxicity assays to balance specificity and scope .
- Data Contradiction Analysis : Use triangulation (e.g., combining HPLC, bioassays, and computational modeling) to verify anomalous results. Document protocols rigorously to enable replication (e.g., reagent lot numbers, instrument calibration logs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
